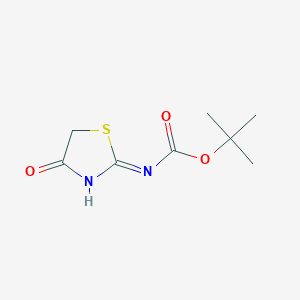

Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate

Description

Properties

CAS No. |

879324-03-5 |

|---|---|

Molecular Formula |

C8H12N2O3S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

tert-butyl N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate |

InChI |

InChI=1S/C8H12N2O3S/c1-8(2,3)13-7(12)10-6-9-5(11)4-14-6/h4H2,1-3H3,(H,9,10,11,12) |

InChI Key |

VWXXXOWXBIHOHV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N=C1NC(=O)CS1 |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C\1/NC(=O)CS1 |

Canonical SMILES |

CC(C)(C)OC(=O)N=C1NC(=O)CS1 |

Origin of Product |

United States |

Preparation Methods

Starting Material: Pseudothiohydantoin Intermediate

The synthesis typically starts from a pseudothiohydantoin intermediate (compound 14 in the literature), which contains the thiazolidinone core. This intermediate is crucial for the subsequent introduction of the Boc protecting group.

Boc Protection Reaction

-

- Pseudothiohydantoin (1.0 g, 8.6 mmol)

- Di-tert-butyl dicarbonate (Boc2O, 2.4 g, 11 mmol)

- Sodium hydroxide (NaOH, 0.88 g, 22 mmol)

- Solvent mixture: 1:1 water: tetrahydrofuran (THF), total 15 mL

- Temperature: Room temperature (20 °C)

- Time: 16 hours

Procedure:

The pseudothiohydantoin is dissolved in the water/THF mixture, and Boc2O is added followed by portionwise addition of NaOH to maintain basic conditions. The reaction mixture is stirred at room temperature for 16 hours.Workup:

After completion, the mixture is partitioned between 7% aqueous citric acid and dichloromethane (CH2Cl2). The organic layer is dried over magnesium sulfate (MgSO4), filtered, and evaporated to yield the Boc-protected product.Yield and Purity:

The product is obtained in 86% yield as a pale-yellow solid, sufficiently pure for further use. Recrystallization from ethyl acetate-hexane (1:1) can be employed for analytical purity.

Characterization Data

| Parameter | Value |

|---|---|

| Molecular Formula | C8H12N2O5S |

| Molecular Weight (m/z) | 239.0461 (ESI positive mode) |

| ^1H NMR (CDCl3) | δ 1.55 (s, 9H, Boc tert-butyl), 3.80 (s, 2H), 9.61 (br s, 1H, NH) |

| ^13C NMR (CDCl3) | δ 27.9, 36.4, 84.4, 153.6, 181.8, 183.3 |

| Elemental Analysis (Found) | C 44.5%, H 5.6%, N 12.9%, S 14.9% |

Alternative Synthetic Approaches and Related Methods

Halogen Rearrangement Route

A related synthetic approach involves halogen rearrangement to prepare 2-Boc-amino-4-bromothiazole derivatives, which can be further converted into the target carbamate. This method uses lithium diisopropylamide (LiNPr2) in THF at low temperatures (0–10 °C) to achieve high yields (91%) of the halogenated Boc-protected thiazole intermediates.

Acylation and Functionalization of the Boc-Protected Intermediate

The Boc-protected thiazole carbamate can undergo further acylation reactions to introduce various substituents at the 4-position. For example:

- Treatment with acetic anhydride (Ac2O) and 4-dimethylaminopyridine (DMAP) in THF at 20 °C leads to N,O-diacetate derivatives in high yield (81%).

- Using weaker bases like N-methylmorpholine at elevated temperatures (60 °C) can selectively yield monoacetamides (83% yield).

- Phosphoryl chloride (POCl3) or N-chlorosuccinimide (NCS) with triphenylphosphine in acetonitrile (MeCN) can be used for halogenation or chlorination steps on the thiazole ring.

Reaction Scheme Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pseudothiohydantoin (14) | Boc2O, NaOH, H2O:THF (1:1), 20 °C, 16 h | This compound (20) | 86 | Mild conditions, high yield |

| 2 | Carbamate (20) | Triphenylphosphine, trichloroacetonitrile, CH2Cl2, 20 °C, 40 h | Halogenated carbamate derivatives | Variable | Further functionalization possible |

| 3 | Boc-protected amino thiazole | Ac2O, DMAP, THF, 20 °C, 22 h | N,O-diacetate derivatives | 81 | Useful for further derivatization |

Mechanistic and Stability Considerations

- The Boc protection stabilizes the amino group on the thiazole ring, preventing instability and side reactions observed with the free amine.

- The acidity of the amide NH in thiazolides facilitates selective acylation under mild conditions.

- The syn-orientation of sulfur and carbonyl oxygen in the thiazole ring (confirmed by X-ray crystallography) suggests electronic interactions that influence reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate serves as a building block in the synthesis of more complex molecules. Its unique thiazole structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated potential antimicrobial and antiviral properties of this compound. Studies have focused on its ability to inhibit specific enzymes and proteins, suggesting its role in modulating biological pathways .

Medicine

The compound is being explored as a therapeutic agent due to its unique chemical structure. It may interact with specific molecular targets, potentially leading to the development of new treatments for various diseases .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for various applications in materials science .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism .

Case Study 2: Therapeutic Potential

Research exploring the therapeutic potential of this compound highlighted its effectiveness in inhibiting DPP-IV enzymes associated with type 2 diabetes management. The findings suggest that modifications to the thiazole ring can enhance bioactivity .

Mechanism of Action

The mechanism of action of tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate is structurally and functionally distinct from its halogenated and acylated derivatives. Below is a detailed comparison:

Halogenated Derivatives

Halogenation of the parent compound replaces the 4-oxo group with chlorine, bromine, or iodine, altering reactivity and stability. Key examples include:

Key Findings :

- Reactivity : Halogenated derivatives exhibit greater electrophilicity at the 4-position due to the leaving-group ability of halogens, enabling nucleophilic substitution reactions. The parent compound’s 4-oxo group, in contrast, is less reactive under similar conditions .

- Stability : The parent compound decomposes under mild acidic hydrolysis (HCl/MeOH, 50°C) via protonation at C(5) and water attack at C(4), while halogenated analogs resist such degradation .

Acylated Derivatives

Acylation introduces ester functionalities, modifying solubility and biological activity:

Key Findings :

- Solubility : Acylated derivatives (e.g., 23, 24) show improved lipid solubility compared to the parent compound, making them suitable for membrane penetration in drug design .

- Biological Activity : The acetyl ester group in 23 and 24 mimics prodrug motifs, enabling controlled release of active metabolites .

Biological Activity

Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C₈H₁₂N₂O₃S

- Molecular Weight: 216.26 g/mol

- CAS Number: 879324-03-5

- IUPAC Name: tert-butyl N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate

The synthesis of this compound typically involves the reaction of pseudothiohydantoin with di-tert-butyl dicarbonate in a solvent such as tetrahydrofuran at elevated temperatures for optimal yield.

Antimicrobial Properties

Research indicates that compounds derived from thiazoles exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial activity against various strains of bacteria. For instance, studies have reported that certain thiazole derivatives demonstrated better antibacterial potency than standard antibiotics like ampicillin and streptomycin . However, specific data on the efficacy of this compound against particular bacterial strains remains limited.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy. A study highlighted the development of isoform-selective HDAC inhibitors containing thiazole moieties, suggesting that similar compounds could be explored for therapeutic applications .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. This interaction can lead to alterations in cellular processes such as apoptosis and proliferation, making it a candidate for further investigation in cancer treatment .

Case Studies and Experimental Data

-

Antibacterial Activity:

- A study examined various thiazole derivatives and found that some exhibited IC₅₀ values in the range of 0.040–3.4 μM against bacterial DNA gyrase, a target enzyme crucial for bacterial replication . While specific data on this compound is not detailed, its structural similarity suggests potential activity.

- Toxicity Assessment:

- Versatility in Synthesis:

Comparative Analysis

| Compound | Antimicrobial Activity | HDAC Inhibition | Toxicity Profile |

|---|---|---|---|

| This compound | Moderate | Potential | Non-toxic in vitro |

| Other Thiazole Derivatives | Higher than standard antibiotics | Confirmed | Varies |

Q & A

Q. What are the standard synthetic routes for tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate?

The compound is typically synthesized via Boc protection of 2-amino-4,5-dihydrothiazol-4-one. A common method involves reacting the thiazolone precursor with di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system (e.g., THF:H₂O) under basic conditions (NaOH) at room temperature. This yields the target compound as a pale yellow solid after extraction and purification .

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and Boc-group integrity. For example, the Boc carbonyl signal typically appears at ~150 ppm in ¹³C NMR .

- X-ray crystallography : Used to resolve ambiguous stereochemistry in halogenated derivatives (e.g., bromo or iodo analogs) .

- Mass spectrometry (ESI or HRMS) : To verify molecular weight and purity .

Q. What are the recommended storage and handling protocols for this compound?

Store at room temperature in a dry, ventilated area away from direct sunlight. Use personal protective equipment (gloves, goggles) during handling. Avoid exposure to strong acids/bases or oxidizing agents, as they may degrade the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing halogenated derivatives (e.g., 4-chloro, 4-bromo) with higher yields?

Halogenation of the 4-oxo group is achieved via Appel or Staudinger-type reactions. For example:

- Chlorination : Use triphenylphosphine (PPh₃) and CCl₄ in anhydrous CH₂Cl₂ at 0°C, achieving ~75% yield .

- Bromination : N-bromosuccinimide (NBS) in methanol with PPh₃ yields >80% pure product. Microwave-assisted methods (e.g., 100°C, 15 min) can reduce reaction times .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

- Diastereoselective alkylation : Use chiral auxiliaries or enantiopure amino acids (e.g., L-proline) to control configuration at the 4-position .

- Analytical validation : Combine NOESY NMR and X-ray crystallography to confirm stereochemistry in ambiguous cases .

Q. How does substituent variation at the 4-position influence biological activity (e.g., anticancer or antimicrobial effects)?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Enhance cytotoxicity by improving membrane permeability. For example, 4-nitrobenzylidene derivatives show IC₅₀ values <10 µM in breast cancer cell lines .

- Halogen substituents (e.g., -Cl, -Br) : Increase metabolic stability but may reduce solubility. Structure-activity relationship (SAR) studies recommend balancing lipophilicity (LogP 2–4) for optimal bioavailability .

Q. What computational tools predict the reactivity of this compound in nucleophilic reactions?

- DFT calculations : Model charge distribution to identify electrophilic sites (e.g., the 4-oxo group is highly susceptible to nucleophilic attack).

- Molecular docking : Predict binding affinities for target proteins (e.g., histone deacetylases) by simulating interactions with the thiazole core .

Methodological Considerations

Q. How are microwave irradiation and green chemistry principles applied to improve synthesis efficiency?

- Microwave-assisted Knoevenagel condensation : Reduces reaction times from hours to minutes (e.g., 10 min at 150°C) with K₂CO₃ as a base in ethanol. Yields improve by 15–20% compared to conventional heating .

- Solvent-free conditions : Use ball milling or ultrasound to minimize waste, achieving >90% conversion in some cases .

Q. What purification techniques are optimal for isolating this compound derivatives?

- Reverse-phase flash chromatography (RP-FC) : Effective for polar derivatives (e.g., carboxylic acid analogs) using MeOH:H₂O gradients .

- Recrystallization : Hexane:EtOAC (3:1) mixtures yield high-purity crystals for X-ray analysis .

Data Contradiction Analysis

Q. Why do Boc-deprotection methods yield inconsistent results across studies?

Conflicting reports arise from:

- Acid sensitivity : Trifluoroacetic acid (TFA) may degrade the thiazole ring if exposure exceeds 2 hours.

- Alternative methods : Use HCl in dioxane (4M, 0°C) for milder deprotection, preserving the core structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.